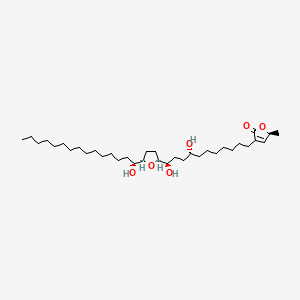
Longifolicin
Description
Longifolene (C₁₅H₂₄) is a bicyclic sesquiterpene hydrocarbon first isolated from the resin of Pinus longifolia. It is characterized by a unique tricyclic structure comprising fused cyclohexane, cyclopentane, and cycloheptane rings, contributing to its stability and lipophilicity .
Key physicochemical properties include a molecular weight of 204.35 g/mol, a boiling point of 254–256°C, and solubility in organic solvents like ethanol and dichloromethane. Its spectral data, such as distinctive ¹³C-NMR signals at δ 21.5 (C-1), 28.3 (C-2), and 125.7 (C-10), aid in structural identification .
Properties
CAS No. |
177534-99-5 |
|---|---|
Molecular Formula |
C35H64O6 |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
(2S)-4-[(8R,11R)-8,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-31(37)33-25-26-34(41-33)32(38)24-23-30(36)21-18-15-13-14-17-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
NQASYAKOVOEALH-YZDQYAEISA-N |
SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |
Other CAS No. |
177534-99-5 |
Synonyms |
longifolicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Longifolene’s tricyclic framework lacks double bonds, enhancing thermal stability compared to α-humulene’s conjugated system .
- β-Caryophyllene’s macrocyclic structure enables stronger ligand-receptor interactions in biological systems .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |
| Boiling Point | 254–256°C | 129–130°C | 147–148°C |
| LogP | 6.2 | 5.8 | 5.5 |
| Solubility | Insoluble in H₂O | Insoluble in H₂O | Insoluble in H₂O |
Notes:
Table 2: Pharmacological Profiles
| Activity | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| Anti-inflammatory | Moderate (IC₅₀: 45 μM) | High (IC₅₀: 12 μM) | Low (IC₅₀: >100 μM) |
| Antimicrobial | Broad-spectrum | Gram-positive | Limited |
| Cytotoxicity | Low (CC₅₀: 250 μM) | Moderate (CC₅₀: 80 μM) | High (CC₅₀: 30 μM) |
Key Findings :
- β-Caryophyllene shows superior anti-inflammatory activity due to direct CB2 receptor agonism .
- Longifolene’s broad antimicrobial efficacy is attributed to membrane disruption via hydrophobic interactions .
Analytical Characterization
Table 3: Spectral Data Comparison
| Technique | Longifolene | β-Caryophyllene | α-Humulene |
|---|---|---|---|
| ¹³C-NMR (δ) | 21.5, 28.3, 125.7 | 114.2 (C-1), 148.5 (C-2) | 124.8, 131.4, 134.2 |
| IR (cm⁻¹) | 2920 (C-H), 1450 (C-C) | 1640 (C=C) | 1655 (C=C) |
| MS (m/z) | 204 [M⁺], 189, 161 | 204 [M⁺], 161, 133 | 204 [M⁺], 161, 119 |
Insights :
- The absence of IR peaks for double bonds (1640–1680 cm⁻¹) in Longifolene distinguishes it from α-humulene and β-caryophyllene .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


